

Introduction: The Strategic Value of a Constrained Amino Acid

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Compound of Interest

Compound Name: *D-Cyclopropylglycine*

Cat. No.: *B1348122*

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In the landscape of modern medicinal chemistry and peptide-based therapeutics, the deliberate introduction of non-natural amino acids is a cornerstone of rational drug design. Among these, **D-Cyclopropylglycine** (D-Cpg) has emerged as a particularly valuable building block. Its defining feature—a cyclopropyl ring appended to the alpha-carbon—imparts a unique combination of conformational rigidity and metabolic stability that chemists leverage to refine the pharmacological profiles of lead compounds.^{[1][2]} This guide, prepared from the perspective of a senior application scientist, provides an in-depth look at the core physicochemical properties, analytical validation, and practical applications of **D-Cyclopropylglycine** for professionals in drug discovery and development.

Core Physicochemical Properties of D-Cyclopropylglycine

Precise identification and characterization are the foundation of reproducible science. The fundamental properties of **D-Cyclopropylglycine** are summarized below.

Property	Data	Source(s)
CAS Number	49607-01-4	[3][4][5][6]
Molecular Weight	115.13 g/mol	[3][5][6][7]
Molecular Formula	C ₅ H ₉ NO ₂	[3][4][5][6]
IUPAC Name	(2R)-2-amino-2-cyclopropylacetic acid	[4][7]
Common Synonyms	H-D-Cpg-OH, (R)-Amino-cyclopropyl-acetic acid	[3][7]
Appearance	White to off-white solid powder	[1][3]
Typical Purity	≥95% - 98%	[3][4][6]

The Role of D-Cyclopropylglycine in Advanced Drug Design

The incorporation of D-Cpg into a peptide or small molecule is not merely a substitution but a strategic decision aimed at enhancing molecular performance. The cyclopropyl moiety is more than a simple lipophilic spacer; its rigid, three-membered ring structure exerts significant conformational constraints on the molecular backbone.

- **Enhancing Metabolic Stability:** A primary challenge in peptide therapeutics is their rapid degradation by endogenous proteases. The sterically hindered nature of the cyclopropyl side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby extending the in-vivo half-life of the therapeutic.[8]
- **Optimizing Receptor Binding and Selectivity:** By locking a portion of the molecule into a more defined conformation, D-Cpg can improve the binding affinity and selectivity for a specific biological target. This is a critical aspect of Structure-Activity Relationship (SAR) studies, allowing for the fine-tuning of a drug's potency while minimizing off-target effects.[1][2]
- **Neuroscience Applications:** **D-Cyclopropylglycine** is also recognized as a selective N-methyl-D-aspartate (NMDA) receptor antagonist.[3] This intrinsic activity makes it a valuable

tool for researchers investigating excitatory neurotransmission and developing potential therapeutics for neurological disorders.[1][3]

Experimental Protocols: Ensuring Identity and Application

Trust in a chemical reagent is built upon a foundation of rigorous, self-validating analytical verification. The following protocols outline the necessary steps to confirm the quality of **D-Cyclopropylglycine** and its successful incorporation into a peptide backbone.

Protocol 1: Comprehensive Quality Control of Incoming D-Cyclopropylglycine

This workflow describes an orthogonal approach to verify the identity, purity, and structural integrity of a D-Cpg sample.

1. Visual and Physical Inspection:

- Confirm the material is a white to off-white solid, free of discoloration or foreign particulates. [3]

2. Purity Assessment via High-Performance Liquid Chromatography (HPLC):

- Rationale: HPLC is the standard for quantifying the purity of non-volatile organic compounds.
- Method:
 - Prepare a standard solution of D-Cpg at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a mild acidic buffer).
 - Employ a reverse-phase C18 column.
 - Use a mobile phase gradient, for example, starting with 95% Water (with 0.1% TFA) and 5% Acetonitrile (with 0.1% TFA), ramping to a higher concentration of acetonitrile over 15-20 minutes.
 - Set UV detection at a low wavelength (e.g., 210-220 nm) to detect the carboxyl group.
 - Calculate purity by integrating the area of the main peak relative to the total peak area. A purity of $\geq 97\%$ is typically desired for synthesis applications.[1]

3. Molecular Weight Confirmation via Mass Spectrometry (MS):

- Rationale: MS provides an exact mass, confirming the molecular formula.
- Method:
 - Infuse a diluted sample of the D-Cpg solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.
 - Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Verify the observed mass-to-charge ratio (m/z) matches the theoretical value for $C_5H_9NO_2 + H^+$ (116.07).

4. Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Rationale: NMR provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.
- Method:
 - Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D_2O or $DMSO-d_6$).
 - Acquire 1H and ^{13}C NMR spectra.
 - Confirm the presence of characteristic signals for the cyclopropyl protons (typically in the upfield region) and the alpha-proton, alongside the absence of significant impurity signals. Purity can also be estimated via 1H NMR with an internal standard.[3]

Protocol 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating D-Cpg

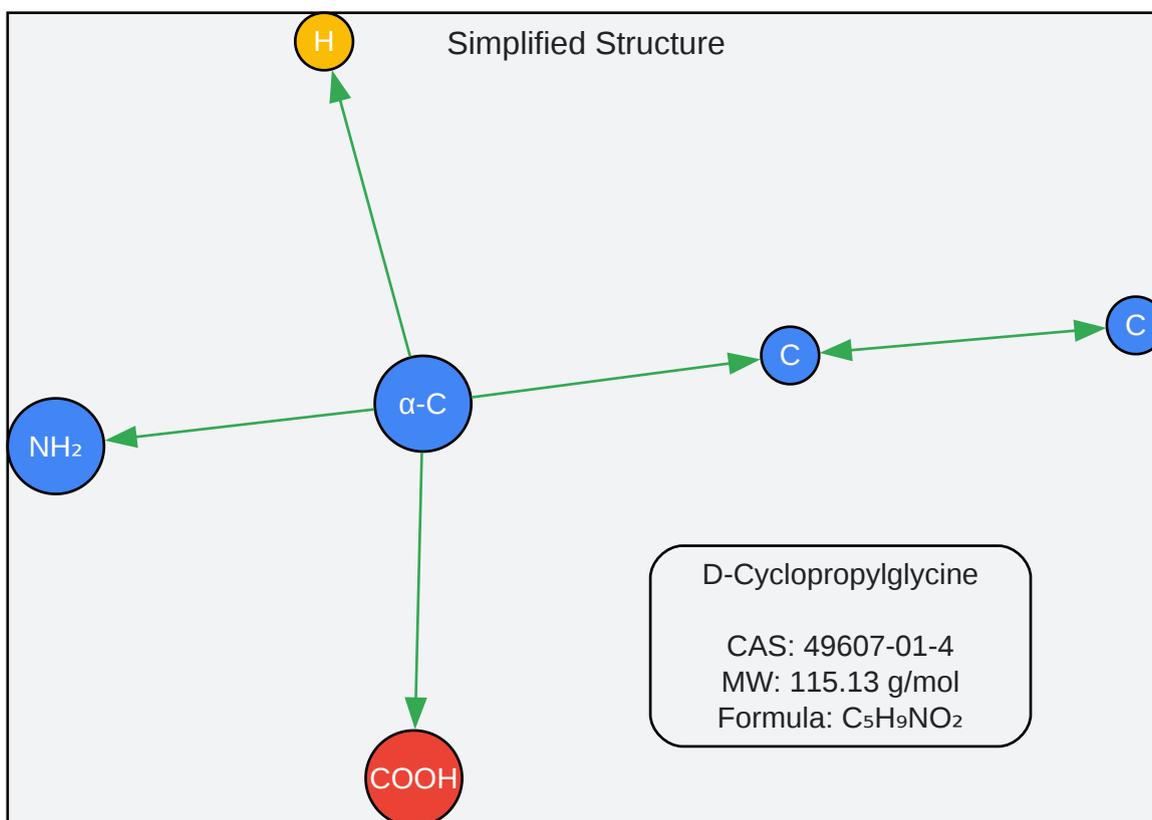
This protocol outlines the key steps for including D-Cpg in a peptide sequence using standard Fmoc-based chemistry.

- Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-Dimethylformamide (DMF).
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.
- Amino Acid Coupling:
 - Activate the carboxyl group of Fmoc-D-Cyclopropylglycine-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours.
- Causality: The activating agent forms a highly reactive ester, which is then susceptible to nucleophilic attack by the free amine on the resin, forming a stable peptide bond.
- Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
- Final Deprotection: Once the synthesis is complete, perform a final Fmoc deprotection.
- Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.
- Purification: Purify the crude peptide using preparative HPLC.
- Verification: Confirm the final product's identity and purity using analytical HPLC and Mass Spectrometry.

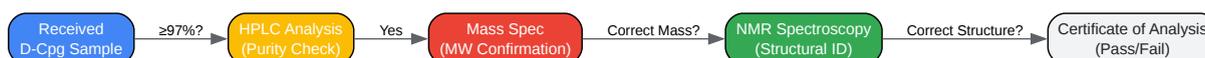
Visualizing Key Workflows and Structures

To better illustrate the concepts discussed, the following diagrams outline the molecular structure and associated analytical and synthetic workflows.



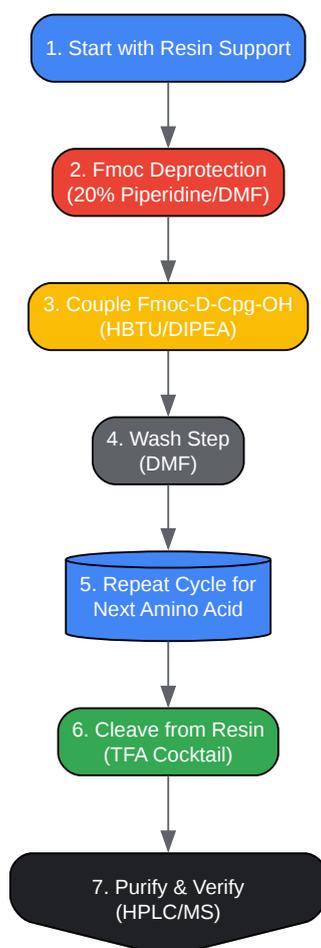
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Caption: Core identifiers and a simplified structural representation of **D-Cyclopropylglycine**.



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Caption: A self-validating analytical workflow for quality control of **D-Cyclopropylglycine**.



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Caption: Key steps for incorporating **D-Cyclopropylglycine** using solid-phase peptide synthesis.

Conclusion

D-Cyclopropylglycine is a powerful and versatile tool in the arsenal of the research scientist and drug development professional. Its fundamental physicochemical properties, defined by CAS number 49607-01-4 and a molecular weight of 115.13 g/mol, are the starting point for its application.[3][5] By leveraging its unique cyclopropyl structure to impart conformational constraint and metabolic stability, researchers can rationally design and synthesize novel peptide and small molecule candidates with enhanced therapeutic potential. Adherence to rigorous analytical and synthetic protocols is paramount to ensuring the reliability and reproducibility of these innovative research endeavors.

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